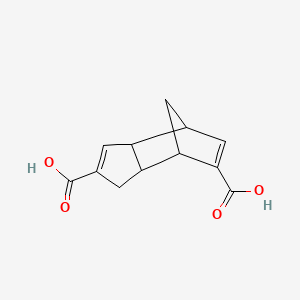
1-Benzoyl-3-hydroxy-4-phenylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-1-Benzoyl-3-hydroxy-4-phenyl-2-azetidinone is a chiral β-lactam compound β-lactams are a class of compounds characterized by a four-membered lactam ring, which is a cyclic amide This specific compound is notable for its stereochemistry, with the (3R,4S) configuration indicating the spatial arrangement of its substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-1-Benzoyl-3-hydroxy-4-phenyl-2-azetidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a benzoyl chloride derivative with an amino alcohol in the presence of a base, followed by cyclization to form the β-lactam ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization or chromatography to ensure high purity and enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions: (3R,4S)-1-Benzoyl-3-hydroxy-4-phenyl-2-azetidinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzoyl or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-1-Benzoyl-3-hydroxy-4-phenyl-2-azetidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Its chiral nature makes it useful in studying enzyme interactions and stereospecific biological processes.
Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of (3R,4S)-1-Benzoyl-3-hydroxy-4-phenyl-2-azetidinone involves its interaction with specific molecular targets. In the context of its potential use as an antibiotic, it may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), thereby preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the bacterial cell wall and ultimately cell lysis.
Vergleich Mit ähnlichen Verbindungen
(3R,4S)-3,4-Dihydroxy-3-(3,4-dimethoxybenzyl)-7-methoxychroman: This compound shares a similar stereochemistry but differs in its functional groups and overall structure.
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: Another compound with similar stereochemistry, used in different biological contexts.
Uniqueness: What sets (3R,4S)-1-Benzoyl-3-hydroxy-4-phenyl-2-azetidinone apart is its β-lactam ring, which is a crucial structural feature for its potential antibiotic activity. The combination of benzoyl and phenyl groups also contributes to its distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
1-benzoyl-3-hydroxy-4-phenylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-14-13(11-7-3-1-4-8-11)17(16(14)20)15(19)12-9-5-2-6-10-12/h1-10,13-14,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWGQFNRQIIWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2C(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


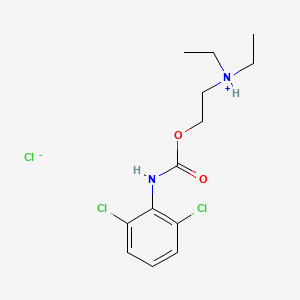

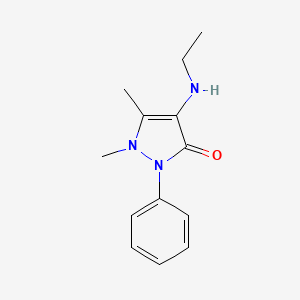


![Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate](/img/structure/B13740728.png)
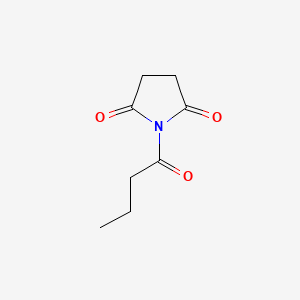

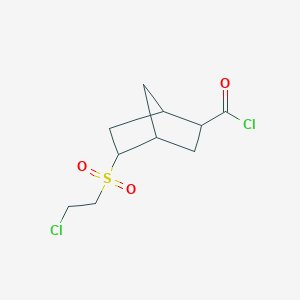
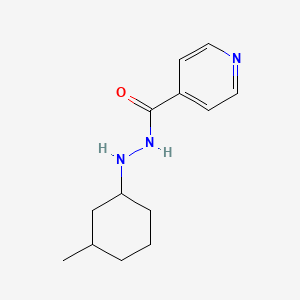
![1,3-Propanediamine, N-[3-(isooctyloxy)propyl]-](/img/structure/B13740764.png)
